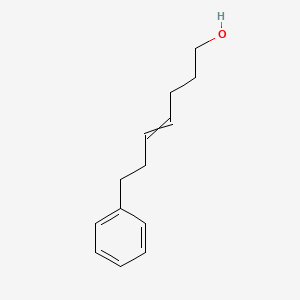
3,6-Dibromo-2,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Br2O3 It is a brominated derivative of 2,4-dihydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 3 and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2,4-dihydroxybenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde. One common method is to react 2,4-dihydroxybenzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 3,6-Dibromo-2,4-dihydroxybenzoic acid.
Reduction: 3,6-Dibromo-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dibromo-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and dyes.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,4-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2,4-Dihydroxybenzaldehyde: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dihydroxybenzaldehyde: Different hydroxyl group positions, leading to different chemical properties.
Uniqueness
3,6-Dibromo-2,4-dihydroxybenzaldehyde is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
CAS No. |
486404-39-1 |
|---|---|
Molecular Formula |
C7H4Br2O3 |
Molecular Weight |
295.91 g/mol |
IUPAC Name |
3,6-dibromo-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-5(11)6(9)7(12)3(4)2-10/h1-2,11-12H |
InChI Key |
YKLUXWMWVKYXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
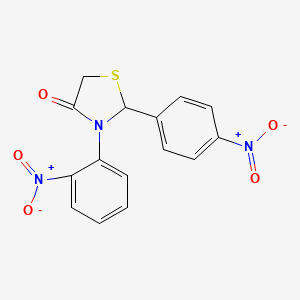
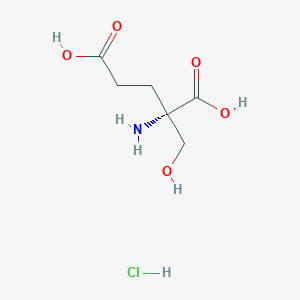
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
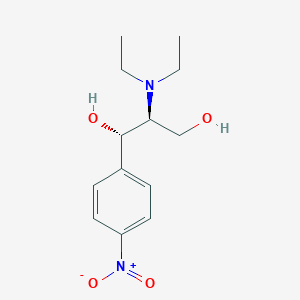
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
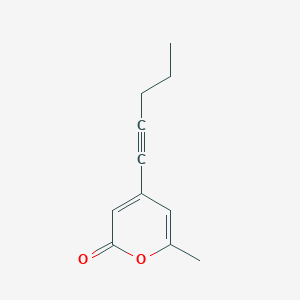
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
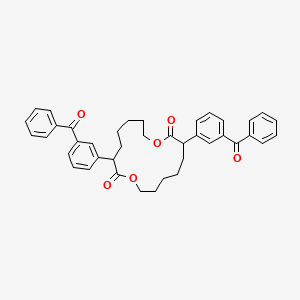
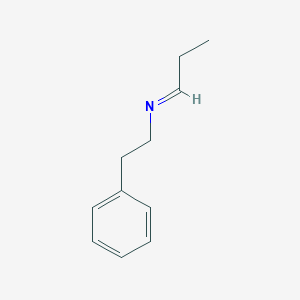
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
